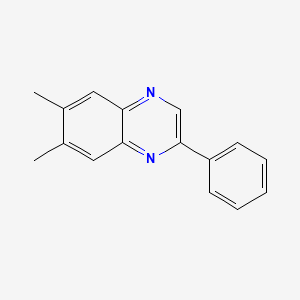

6,7-ジメチル-2-フェニルキノキサリン

概要

説明

AG1295は、血小板由来成長因子受容体型チロシンキナーゼの選択的阻害剤です。 この化合物は、上皮成長因子受容体の自己リン酸化に影響を与えることなく、血小板由来成長因子受容体の自己リン酸化を阻害する能力で知られています 。AG1295は、さまざまな細胞プロセスに対する強力な阻害効果のために、科学研究で広く使用されています。

科学的研究の応用

AG1295は、以下を含む幅広い科学研究アプリケーションを持っています。

化学: チロシンキナーゼの阻害とそのさまざまな化学プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: 細胞生物学では、血小板由来成長因子受容体の阻害が細胞増殖、遊走、および分化に与える影響を調査するために使用されます。

医学: 癌や線維症など、異常な血小板由来成長因子受容体活性が関与する疾患に対する潜在的な治療薬として研究されています。

作用機序

AG1295は、血小板由来成長因子受容体のチロシンキナーゼ活性を選択的に阻害することによって効果を発揮します。この阻害は、受容体の自己リン酸化を防ぎ、細胞増殖と遊走に関与する下流のシグナル伝達経路をブロックします。 分子標的には、血小板由来成長因子受容体があり、影響を受ける経路には、ホスホイノシチド3キナーゼやマイトジェン活性化プロテインキナーゼなどの重要なシグナル伝達分子が含まれます 。

類似の化合物との比較

AG1295は、以下のような他の類似の化合物と比較されます。

メシル酸イマチニブ: BCR-ABL融合タンパク質の阻害を含む、より幅広い活性を示す別のチロシンキナーゼ阻害剤。

SU 5402: 血管内皮成長因子受容体と線維芽細胞成長因子受容体に対する活性を示す、多標的受容体型チロシンキナーゼ阻害剤。

AG1295は、血小板由来成長因子受容体に対する高い選択性で独自であり、オフターゲット効果なしに特定のシグナル伝達経路を研究するための貴重なツールとなっています .

生化学分析

Biochemical Properties

6,7-Dimethyl-2-phenylquinoxaline has been reported to interact with various biomolecules. It is a selective inhibitor of protein tyrosine kinases (PTKs), specifically targeting the platelet-derived growth factor (PDGF) receptor .

Cellular Effects

In cellular processes, 6,7-Dimethyl-2-phenylquinoxaline has demonstrated potent inhibitory effects. It can reduce cell division and DNA synthesis induced by nicotine in human aortic vascular smooth muscle cells . It also exerts a significant inhibitory impact on the activation, migration, and proliferation of smooth muscle cells (SMCs) in vitro .

Molecular Mechanism

At the molecular level, 6,7-Dimethyl-2-phenylquinoxaline exhibits potent and selective inhibition of PDGF receptor kinase both in vitro and in Swiss 3T3 cells . It effectively inhibits PDGF-stimulated DNA synthesis without affecting the activity of the EGF receptor .

Temporal Effects in Laboratory Settings

It is known that it is soluble in methylene chloride, ethanol, and 0.1 N HCl, but insoluble in water, 0.1 N sodium hydroxide, and 2-hydroxypropyl-β-cyclodextrin .

準備方法

合成経路および反応条件

AG1295の合成には、市販の出発物質から始まるいくつかのステップが含まれます。主要なステップには、コア構造の形成と、目的の選択性と効力を達成するための官能基の修飾が含まれます。 合成経路と反応条件の具体的な詳細は、多くの場合、製造元に依存して機密情報であり、異なる場合があります 。

工業生産方法

AG1295の工業生産は、通常、高い収率と純度を確保するために最適化された反応条件を使用して、大規模合成を行います。 このプロセスには、結晶化、精製、および業界標準を満たすための品質管理などのステップが含まれる場合があります 。

化学反応の分析

反応の種類

AG1295は、以下を含むさまざまな化学反応を起こします。

酸化: AG1295は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、AG1295上の官能基を修飾し、その生物学的活性を変化させる可能性があります。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は生物学的活性を変化させた酸化誘導体を生成する可能性があり、置換は選択性を高める新しい官能基を導入することができます 。

類似化合物との比較

AG1295 is compared with other similar compounds, such as:

Imatinib Mesylate: Another tyrosine kinase inhibitor with broader activity, including inhibition of the BCR-ABL fusion protein.

SU 5402: A multi-targeted receptor tyrosine kinase inhibitor with activity against vascular endothelial growth factor receptor and fibroblast growth factor receptor.

Chiauranib: A multi-target inhibitor with potent anticancer effects, targeting angiogenesis-related kinases

AG1295 is unique in its high selectivity for the platelet-derived growth factor receptor, making it a valuable tool for studying specific signaling pathways without off-target effects .

特性

IUPAC Name |

6,7-dimethyl-2-phenylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-11-8-14-15(9-12(11)2)18-16(10-17-14)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNCLVJEQCJWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274351 | |

| Record name | 6,7-Dimethyl-2-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671139 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

71897-07-9 | |

| Record name | 71897-07-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethyl-2-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-Dimethyl-2-phenylquinoxaline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWH2FYS649 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

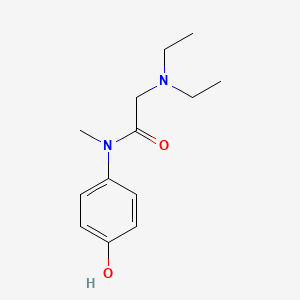

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[5-[4-(dimethylamino)phenoxy]pentoxy]phenyl]-N-ethylacetamide](/img/structure/B1664986.png)